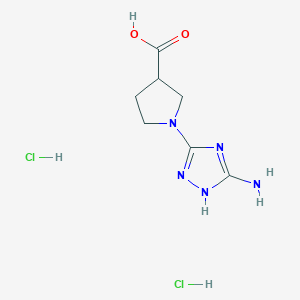

1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride

Description

1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid; dihydrochloride (Molecular formula: C₇H₁₃Cl₂N₅O₂; MW: 270.12) is a heterocyclic compound featuring a 1,2,4-triazole core fused with a pyrrolidine ring and a carboxylic acid group. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical research . This article compares its structural, synthetic, and physicochemical properties with analogous triazole derivatives.

Properties

IUPAC Name |

1-(5-amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2.2ClH/c8-6-9-7(11-10-6)12-2-1-4(3-12)5(13)14;;/h4H,1-3H2,(H,13,14)(H3,8,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYSMJZTPWQZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=NNC(=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of hydrazine with a suitable diketone or β-diketone derivative to form the triazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can enhance the efficiency and yield of the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or nitric acid.

Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution reactions often require strong nucleophiles and appropriate solvents.

Major Products Formed:

Oxidation can yield nitro derivatives.

Reduction can produce alcohol derivatives.

Substitution reactions can lead to various substituted triazole compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological systems and interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Pyridine-Substituted Triazoles: 5-Amino-3-(pyridin-4-yl)-1,2,4-triazole hydrochloride replaces the pyrrolidine ring with a pyridine moiety.

Side-Chain Variations

- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These derivatives feature a propanamide chain instead of pyrrolidine-carboxylic acid. The amide group facilitates hydrogen bonding, impacting solubility and target binding .

- 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride : Replaces the 1,2,4-triazole with a 1,2,3-triazole, altering tautomerism and coordination chemistry .

Salt Forms

- The dihydrochloride salt of the target compound improves water solubility compared to free bases. Similarly, 4-[5-[(R)-1-(5-(3-Chlorophenyl)isoxazolyl)ethoxy]triazolyl]pyridine sulfate uses sulfate salts for enhanced bioavailability .

Physicochemical Properties

Solubility and Stability

- Target Compound : Dihydrochloride form ensures high water solubility, critical for drug formulation.

- Pyridine Analogues: Hydrochloride salts (e.g., 5-amino-3-(pyridin-4-yl)-1,2,4-triazole HCl) exhibit moderate solubility but may crystallize with water molecules, affecting stability .

- Propanamides : Solubility varies with substituents; polar amide groups improve solubility in organic solvents like DMSO .

Biological Activity

1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid; dihydrochloride is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a triazole ring, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C7H13Cl2N5O2

- Molecular Weight : 270.11 g/mol

- Appearance : White crystalline solid

- Melting Point : 260-262 °C

- Solubility : Soluble in water, ethanol, and methanol

Biological Activity Overview

Research indicates that 1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid; dihydrochloride exhibits significant biological properties, including:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.

- Anticancer Activity : Demonstrates the ability to inhibit the growth of several cancer cell lines through mechanisms such as DNA synthesis inhibition and cell cycle arrest.

The compound's mechanism of action is primarily linked to its ability to interfere with cellular processes:

- DNA Synthesis Inhibition : Disruption of DNA replication in cancer cells.

- Cell Cycle Arrest : Induction of cell cycle checkpoints leading to apoptosis in cancerous cells.

Anticancer Activity

In vitro studies have shown that 1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid; dihydrochloride effectively inhibits the proliferation of various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induces apoptosis via p53 activation |

| U937 (Leukemia) | 8.50 | Cell cycle arrest |

| PANC-1 (Pancreatic) | 15.00 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. The results are summarized below:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate |

| Escherichia coli | 25 | Moderate |

| Candida albicans | 10 | High |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression.

- Antimicrobial Efficacy Against Fungal Infections : Another study found that the compound exhibited potent antifungal activity against Candida albicans, suggesting its utility in treating opportunistic infections.

Q & A

Q. What are the recommended synthetic pathways for preparing 1-(5-amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride, and how do reaction conditions influence yield?

The synthesis of triazole-containing compounds often employs nucleophilic substitution or cyclization reactions. For structurally similar compounds, two pathways are documented:

- Pathway 1 : Reacting succinic anhydride derivatives with aminoguanidine hydrochloride under microwave irradiation, followed by amine addition. This method is effective with aliphatic amines but fails for less nucleophilic aromatic amines .

- Pathway 2 : Pre-forming N-arylsuccinimides before introducing aminoguanidine hydrochloride, which is critical for aromatic amine compatibility .

Optimal conditions include microwave-assisted heating (85–100°C) and acidic ethanol/water solvents, with yields up to 89% reported for analogous reactions .

Q. How can researchers characterize the tautomeric behavior of the 1,2,4-triazole moiety in this compound?

The annular prototropic tautomerism of 1,2,4-triazoles can be studied using:

Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Q. How does the dihydrochloride salt form affect solubility and stability in aqueous solutions?

The dihydrochloride salt enhances aqueous solubility due to ionic interactions. Stability studies should include:

- pH-dependent degradation assays : Monitor decomposition at physiological pH (7.4) vs. acidic conditions.

- Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., tautomer ratios or crystallographic packing)?

- Multi-method validation : Compare DFT-calculated tautomer energies (e.g., Gaussian or ORCA software) with NMR integration and X-ray results .

- Crystallographic refinement : Use SHELXL (via Olex2 or SHELXTL) to model disorder or mixed tautomers in the asymmetric unit .

- Dynamic NMR analysis : Calculate energy barriers for tautomer interconversion at variable temperatures .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures, which promote crystal growth in related triazoles .

- Additive screening : Introduce trace HCl to stabilize the dihydrochloride form .

- Data collection : Use high-resolution detectors (e.g., synchrotron sources) to resolve potential twinning, as seen in SHELX-refined macromolecular structures .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular docking (AutoDock Vina, Glide) : Model binding to triazole-targeted enzymes (e.g., CYP450 isoforms) using the protonated pyrrolidine-carboxylic acid moiety as a key interaction site .

- MD simulations (GROMACS) : Simulate solvation effects on the dihydrochloride salt’s conformation over 100+ ns trajectories .

Q. How do structural analogs (e.g., piperidine or propanamide derivatives) inform SAR studies for this compound?

- Bioisosteric replacement : Replace pyrrolidine with piperidine (e.g., 1-(4-methyl-4H-triazol-3-yl)piperazine dihydrochloride) to assess impact on potency .

- Functional group modulation : Compare carboxylic acid derivatives (e.g., methyl esters or amides) to evaluate solubility-bioactivity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.